molecular formula C8H11NO2 B13539414 n-(3-Methoxybenzyl)hydroxylamine

n-(3-Methoxybenzyl)hydroxylamine

Cat. No.: B13539414
M. Wt: 153.18 g/mol
InChI Key: WWJYROPQLGRRFI-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 3-methoxyphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]hydroxylamine typically involves the reaction of 3-methoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of N-[(3-methoxyphenyl)methyl]hydroxylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • N-methylhydroxylamine
  • N-phenylhydroxylamine
  • N-hydroxybenzylamine

Uniqueness

N-[(3-methoxyphenyl)methyl]hydroxylamine is unique due to the presence of the 3-methoxyphenylmethyl group, which imparts specific chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other hydroxylamine derivatives .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-5,9-10H,6H2,1H3

InChI Key

WWJYROPQLGRRFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNO

Origin of Product

United States

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